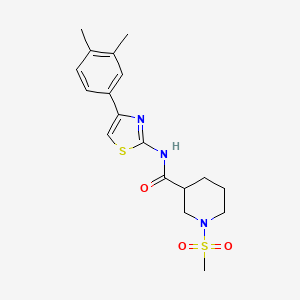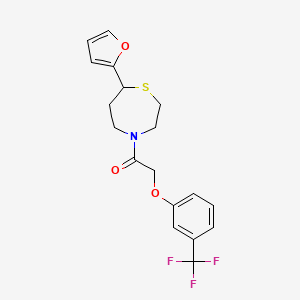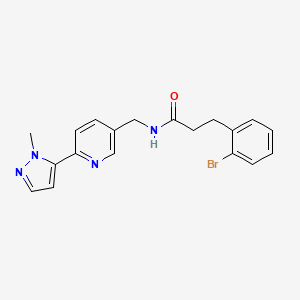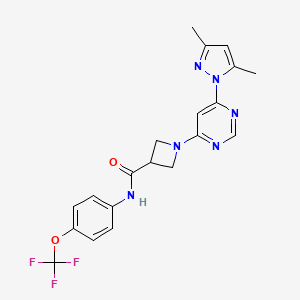![molecular formula C14H14F3NO2S2 B2398247 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide CAS No. 2320214-33-1](/img/structure/B2398247.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide is a complex organic compound that features a bithiophene core, a hydroxyethyl group, and a trifluorobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halo thiophenes . The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, while the trifluorobutanamide moiety is often added via an amidation reaction using trifluoroacetic anhydride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve high-pressure catalytic reactions and the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The bithiophene core allows for π-π stacking interactions, which can influence the electronic properties of the compound. The hydroxyethyl group may participate in hydrogen bonding, while the trifluorobutanamide moiety can enhance the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the hydroxyethyl and trifluorobutanamide groups.
5,5’-Bis(1H-imidazol-1-yl)-2,2’-bithiophene: A derivative used in metal-organic frameworks (MOFs) with distinct photoluminescent properties.
DFBT1-DFBT7: A series of derivatives based on the 2,2’-bithiophene core, designed for use in perovskite solar cells.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide is unique due to its combination of a bithiophene core with hydroxyethyl and trifluorobutanamide groups, which confer distinct electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S2/c15-14(16,17)5-3-13(20)18-7-10(19)12-2-1-11(22-12)9-4-6-21-8-9/h1-2,4,6,8,10,19H,3,5,7H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPUYWGFASDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)CCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE](/img/structure/B2398169.png)
![N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2398164.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)

![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)





![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)

![2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2398179.png)
